3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core substituted with an ethyl group and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of an appropriate pyrazolone precursor with a nitropyridine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a polar solvent like ethanol or dimethyl sulfoxide. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The pyrazolone ring can be oxidized to form corresponding pyrazole derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Pyrazole derivatives.
Substitution: Various alkyl or aryl substituted pyrazolones.
Scientific Research Applications
3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in hydrogen bonding and π-π interactions, while the pyrazolone core can act as a pharmacophore, binding to active sites of enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazole: Lacks the carbonyl group present in the pyrazolone core.
3-ethyl-1-(5-aminopyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one: Contains an amino group instead of a nitro group.
3-methyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one: Substituted with a methyl group instead of an ethyl group.
Uniqueness
3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one is unique due to the combination of its ethyl and nitropyridine substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-ethyl-2-(5-nitropyridin-2-yl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-2-7-5-10(15)13(12-7)9-4-3-8(6-11-9)14(16)17/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKXDWTUNLJGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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